molecular formula C5H13ClN2S B099371 2-Butylisothiouronium chloride CAS No. 18939-69-0

2-Butylisothiouronium chloride

Cat. No.: B099371
CAS No.: 18939-69-0
M. Wt: 168.69 g/mol
InChI Key: NKSOMTCINVNMER-UHFFFAOYSA-N
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Description

2-Butylisothiouronium chloride is an organosulfur compound with the molecular formula C₅H₁₂ClN₂S. It is also known as pseudourea, 2-butyl-2-thio-, monohydrochloride. This compound is characterized by the presence of a butyl group attached to the isothiouronium moiety, which is a derivative of thiourea. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylisothiouronium chloride can be synthesized through the reaction of 1-chlorobutane with thiourea. The reaction typically involves heating the reactants in ethanol under reflux conditions. The general reaction is as follows:

C4H9Cl+SC(NH2)2C5H12ClN2S\text{C}_4\text{H}_9\text{Cl} + \text{SC(NH}_2\text{)}_2 \rightarrow \text{C}_5\text{H}_{12}\text{ClN}_2\text{S} C4​H9​Cl+SC(NH2​)2​→C5​H12​ClN2​S

In this reaction, 1-chlorobutane (C₄H₉Cl) reacts with thiourea (SC(NH₂)₂) to form this compound (C₅H₁₂ClN₂S). The reaction is typically carried out in ethanol at reflux temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Butylisothiouronium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom in the isothiouronium moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form thiourea derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

2-Butylisothiouronium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butylisothiouronium chloride involves its ability to form hydrogen bonds and interact with various molecular targets. The isothiouronium moiety can act as a hydrogen-bond donor, facilitating interactions with anions and other nucleophiles. This property makes it useful as an organocatalyst in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    S-Benzylisothiouronium chloride: Similar structure but with a benzyl group instead of a butyl group.

    S-Methylisothiouronium chloride: Contains a methyl group instead of a butyl group.

    S-Ethylisothiouronium chloride: Contains an ethyl group instead of a butyl group.

Uniqueness

2-Butylisothiouronium chloride is unique due to its specific butyl group, which can influence its reactivity and interactions compared to other isothiouronium salts. This uniqueness can be exploited in specific synthetic applications where the butyl group provides distinct steric and electronic effects .

Properties

IUPAC Name

butyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSOMTCINVNMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940454
Record name Butyl carbamimidothioate--hydrogen chloride (1/1)
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Molecular Weight

168.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18939-69-0
Record name Carbamimidothioic acid, butyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18939-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudourea, 2-butyl-2-thio-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylisothiouronium chloride
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